1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-20-16(11-7-3-5-9-13(11)23-2)15-17(21)12-8-4-6-10-14(12)24-18(15)19(20)22/h3-10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGGYZLTZRRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the fabrication of organic solar cells, suggesting potential targets could be related to light absorption and energy conversion processes.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of donor-acceptor (d-a) conjugated polymers. These polymers are characterized by their ability to absorb light and convert it into electrical energy, a property that is crucial in the functioning of organic solar cells.
Biochemical Pathways
Given its potential use in organic solar cells, it may play a role in the photoelectric conversion process
Result of Action
Similar compounds have been used in the fabrication of organic solar cells, suggesting that they may have effects on light absorption and energy conversion at the molecular level.
Biological Activity
1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno-pyrrole class of derivatives. This compound has attracted significant attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The unique structural features of this compound contribute to its diverse pharmacological effects.
Chemical Structure and Synthesis
The molecular formula of this compound is C19H15NO4, with a molecular weight of approximately 315.33 g/mol. The synthesis typically involves multi-step organic reactions, which may include one-pot multicomponent reactions that simplify the process while maintaining high efficiency and purity .
Key Synthetic Routes
- Multicomponent Reactions : These reactions combine multiple starting materials in a single step to form the desired compound efficiently.
- Traditional Organic Reactions : Methods such as condensation reactions and cyclization are also employed to synthesize this class of compounds.
Anticancer Activity
Research indicates that compounds within the chromeno-pyrrole family exhibit promising anticancer properties. Preliminary studies suggest that this compound may act through various mechanisms:
- Inhibition of Cell Proliferation : This compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis.
- Impact on Signaling Pathways : It may modulate key signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various studies:
- Cytokine Modulation : It can reduce the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.
- Inhibition of Inflammatory Mediators : The compound may inhibit mediators such as nitric oxide and prostaglandins.
Antiviral Properties
Recent investigations have highlighted the antiviral potential of this compound:
- Inhibition of Viral Replication : Studies have indicated that it might inhibit the replication of viruses by targeting specific viral proteins.
- Mechanism against SARS-CoV-2 : Some derivatives have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2 .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 15 µM. |
| Study 2 | Showed that the compound effectively reduced inflammation markers in animal models of arthritis. |
| Study 3 | Identified as a potent inhibitor of SARS-CoV-2 Mpro with an IC50 value of 12 µM. |
The exact mechanism of action for this compound remains partially elucidated. However, it is believed that its methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The chromeno[2,3-c]pyrrole-3,9-dione scaffold allows extensive structural diversification. Key analogs and their substituents are summarized below:
Key Observations :
- Methoxy vs. Halogen Substituents : The 2-methoxyphenyl group in the target compound improves solubility compared to halogenated analogs (e.g., 7-chloro derivatives), which may enhance bioavailability .
- Methyl vs. Bulky Groups : The methyl group at position 2 minimizes steric hindrance, contrasting with benzyl or thiadiazolyl substituents that may affect receptor binding .
- Biological Activity: Substituents like thiadiazole (AV-C) or dimethylaminoethyl () confer antiviral or CNS-targeted activity, whereas the target compound’s methoxy group may favor metabolic stability .
Key Findings :
Physicochemical and Spectral Properties
- NMR Profiles: The target compound’s ¹H NMR shows characteristic signals for the methoxy group (~3.8 ppm) and aromatic protons (6.7–8.1 ppm), similar to other methoxy-substituted analogs . Carbonyl signals in ¹³C NMR appear at ~160–170 ppm, consistent with chromeno[2,3-c]pyrrole-3,9-diones .
- IR Spectra :
- Strong C=O stretches at 1650–1710 cm⁻¹ confirm the diketone structure, as seen in analogs like 7-chloro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
